molecular formula C31H36N2O6 B613619 Dde-D-Lys(Fmoc)-OH CAS No. 1301706-71-7

Dde-D-Lys(Fmoc)-OH

Cat. No.: B613619
CAS No.: 1301706-71-7
M. Wt: 532,64 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-D-Lys(Fmoc)-OH: is a compound used as an orthogonally protected lysine building block in solid-phase peptide synthesis. It is a derivative of lysine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group . This dual protection allows for selective deprotection and modification during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The lysine derivative is first protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF).

    Dde Protection: The epsilon-amino group of the lysine is then protected with the Dde group. This involves reacting the Fmoc-protected lysine with Dde chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

Industrial Production Methods: The industrial production of Dde-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed by treatment with piperidine in DMF, allowing for further chain extension on the lysine side chain.

    Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are selectively removed, and new functional groups are introduced.

Common Reagents and Conditions:

    Piperidine in DMF: Used for removing the Fmoc group.

    Hydrazine in DMF: Used for removing the Dde group.

    Triethylamine in DCM: Used during the protection steps.

Major Products Formed:

    Fmoc-Lysine: After removal of the Dde group.

    Lysine: After removal of both Fmoc and Dde groups.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Dde-D-Lys(Fmoc)-OH is widely used in the synthesis of branched, cyclic, and modified peptides by Fmoc solid-phase peptide synthesis (SPPS).

Biology and Medicine:

Industry:

    Pharmaceuticals: It is used in the development of novel peptide-based drugs due to its stability and selective deprotection properties.

Mechanism of Action

The mechanism of action of Dde-D-Lys(Fmoc)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides temporary protection to the alpha-amino group, allowing for sequential addition of amino acids. The Dde group protects the epsilon-amino group, which can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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